5-Ethyl-demethyl Lercanidipine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

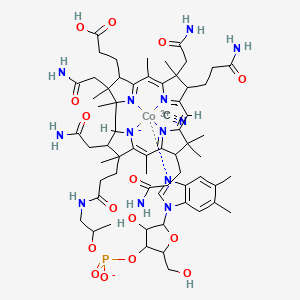

5-Ethyl-demethyl Lercanidipine is an impurity of Lercanidipine . Lercanidipine is a dihydropyridine calcium channel blocker used for the treatment of essential hypertension .

Synthesis Analysis

The synthesis of Lercanidipine involves several steps. One process involves the preparation of Lercanidipine or its pharmaceutically acceptable salts using novel derivatives of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino compounds . Another process involves esterifying diketene and 3-hydroxypropionitrile in the presence of an alkali to generate propionitrile acetoacetate .Chemical Reactions Analysis

While specific chemical reactions involving 5-Ethyl-demethyl Lercanidipine are not detailed in the search results, it is known that Lercanidipine undergoes reactions related to its role as a calcium channel blocker .Aplicaciones Científicas De Investigación

Nephroprotective Potential

Lercanidipine, a third-generation dihydropyridine (DHP) blocker of calcium channels, has been shown to have nephroprotective properties . It acts by reversibly inhibiting L-type and T-type calcium channels, which are responsible for exerting positive renal effects . It has been shown to reduce tissue inflammation and tubulointerstitial fibrosis, contributing to a decrease in proteinuria . Moreover, it exhibited antioxidative effects and increased the expression of molecules responsible for repairing damaged tissues .

Antihypertensive Effects

Lercanidipine is known for its high lipophilicity and high vascular selectivity . These properties make it an effective antihypertensive medication. It decreases cell proliferation, preventing the thickening of the vascular lumen .

Interaction with Other Drugs

In one study, co-administration of lercanidipine at a dose of 20 mg with simvastatin at a dose of 40 mg resulted in a 56% increase in the bioavailability of simvastatin and a 28% increase in its active β-hydroxy acid metabolite . The bioavailability of lercanidipine was not changed .

Neurology Research

5-Ethyl-demethyl Lercanidipine is used in neurology research . It is a certified reference material for highly accurate and reliable data analysis .

Prevention of Noise-Induced Hearing Loss

Lercanidipine has been shown to significantly reduce the adverse impacts of noise on both OC-1 cell viability and outer hair cell (OHC) survival in basal turn cochlear explants .

Stroke Research

5-Ethyl-demethyl Lercanidipine is also used in stroke research . It is a certified reference material for highly accurate and reliable data analysis .

Mecanismo De Acción

- The primary target of 5-Ethyl-demethyl Lercanidipine is high-voltage dependent L-type calcium channels . These channels are expressed in various cells, including cardiac tissue, skeletal muscles, and other excitable cells .

- By inhibiting these channels, it relaxes the smooth muscle cells, leading to vasodilation and a subsequent decrease in blood pressure .

- The exact mechanism involves deforming the channel, inhibiting ion-control gating mechanisms, and possibly interfering with calcium release from the sarcoplasmic reticulum .

Target of Action

Mode of Action

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 5-Ethyl-demethyl Lercanidipine can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-Amino-2,6-dimethylpyridine", "Ethyl 4-(2-oxopropyl)benzoate", "Methyl 3,5-dimethyl-4-(2-nitrophenyl)-1H-pyrazole-1-carboxylate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Acetic acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: 4-Amino-2,6-dimethylpyridine is reacted with ethyl 4-(2-oxopropyl)benzoate in the presence of acetic acid and ethanol to yield ethyl 4-(2-(4-amino-2,6-dimethylpyridin-3-yl)ethyl)benzoate.", "Step 2: Ethyl 4-(2-(4-amino-2,6-dimethylpyridin-3-yl)ethyl)benzoate is reduced with sodium borohydride in the presence of ethanol and water to produce 5-Ethyl-2,6-dimethyl-4-(2-(4-aminobutyl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate.", "Step 3: Methyl 3,5-dimethyl-4-(2-nitrophenyl)-1H-pyrazole-1-carboxylate is reacted with sodium hydroxide and hydrochloric acid to yield 3,5-dimethyl-4-(2-nitrophenyl)pyrazole.", "Step 4: 5-Ethyl-2,6-dimethyl-4-(2-(4-aminobutyl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate is reacted with 3,5-dimethyl-4-(2-nitrophenyl)pyrazole in the presence of sodium hydroxide and ethanol to produce 5-Ethyl-demethyl Lercanidipine." ] } | |

Número CAS |

786625-22-7 |

Nombre del producto |

5-Ethyl-demethyl Lercanidipine |

Fórmula molecular |

C₃₇H₄₃N₃O₆ |

Peso molecular |

625.75 |

Sinónimos |

1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-[2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl] 5-ethyl Ester; 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)methylam |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate](/img/structure/B1142545.png)

![(6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1142554.png)

![2-Thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1142559.png)

![8-(tert-Butyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142560.png)

![7,8,9,10-Tetrahydrobenzo[f]quinazoline-1,3(2H,4H)-dione](/img/structure/B1142562.png)

![2'-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one](/img/structure/B1142566.png)